molecular formula C22H20N4O3 B4198164 1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine

1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4198164
M. Wt: 388.4 g/mol
InChI Key: PCRPAHNZVNEASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine, also known as FMBA, is a novel triazole compound with potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is not yet fully understood. However, studies have suggested that this compound exerts its therapeutic effects through the inhibition of various cellular pathways, such as the NF-κB pathway and the MAPK pathway. This compound has also been shown to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. However, this compound has some limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the research of 1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine. One potential direction is the investigation of the potential therapeutic properties of this compound in various disease models, such as inflammatory diseases, cancer, and neurodegenerative diseases. Another potential direction is the development of novel derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, the elucidation of the mechanism of action of this compound could provide valuable insights into the development of new therapeutic agents.

Scientific Research Applications

1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Several studies have investigated the potential therapeutic properties of this compound, such as anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

furan-2-yl-[5-[(4-methoxyphenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-15-5-9-17(10-6-15)20-24-22(23-14-16-7-11-18(28-2)12-8-16)26(25-20)21(27)19-4-3-13-29-19/h3-13H,14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRPAHNZVNEASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)OC)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 3
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1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 4
1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 5
1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine

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